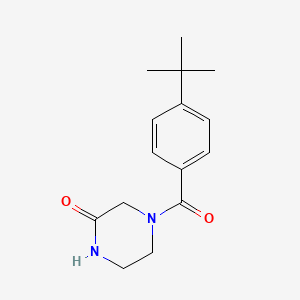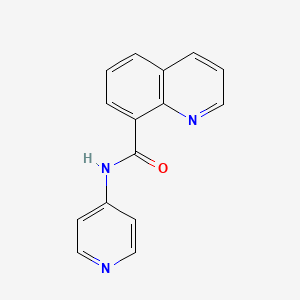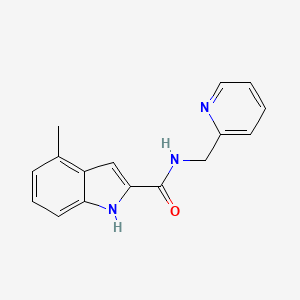
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrazole carboxamides and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis. In inflammation, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to increase the production of anti-inflammatory cytokines. In neurodegenerative diseases, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to protect against neuronal cell death and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide for lab experiments is its high potency and selectivity. 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to have a low IC50 value, which means that it is highly potent. Additionally, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to be selective for its target pathways, which reduces the risk of off-target effects. One of the limitations of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide for lab experiments is its low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide. One direction is to further elucidate its mechanism of action. Another direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, future research could focus on developing more efficient synthesis methods for 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide and improving its solubility in water.
Conclusion:
In conclusion, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations for lab experiments with 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide involves the reaction of 4-methylphenylhydrazine with 4-cyanopyridine in the presence of a base to form 4-(4-methylphenyl)-1H-pyrazole-3-carbonitrile. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent to give 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to protect against neuronal cell death and improve cognitive function.
Eigenschaften
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-3-5-15(6-4-12)21-13(2)16(11-19-21)17(22)20-14-7-9-18-10-8-14/h3-11H,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJKVTIRQVCZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylphenyl)-N-pyridin-4-ylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)


![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)






![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)
